molecular formula C15H11N3O4 B2872782 (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1208844-30-7

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2872782
CAS No.: 1208844-30-7
M. Wt: 297.27
InChI Key: KRAOJHXTJXMEIN-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with the molecular formula C15H11N3O4 and a molecular weight of 297.27 g/mol. This compound features a unique structure combining an isoxazole ring with a pyridazine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and coupled with the isoxazole derivative under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) or other transition metal catalysts, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    Pyrazole Derivatives: Exhibiting diverse pharmacological effects, including antileishmanial and antimalarial activities

Uniqueness

What sets (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate apart is its unique combination of an isoxazole ring with a pyridazine ring, which may confer distinct chemical and biological properties not observed in other similar compounds .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-14-7-6-12(16-17-14)15(20)21-9-11-8-13(22-18-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAOJHXTJXMEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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